Methyl 4-[(4-bromophenyl)methoxy]benzoate
Overview
Description
Methyl 4-[(4-bromophenyl)methoxy]benzoate is an organic compound with the molecular formula C15H13BrO3 It is a derivative of benzoic acid and contains a bromophenyl group attached to a methoxybenzoate moiety
Scientific Research Applications
Methyl 4-[(4-bromophenyl)methoxy]benzoate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.
Material Science: Utilized in the preparation of polymers and advanced materials with specific properties.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-[(4-bromophenyl)methoxy]benzoate can be synthesized through a multi-step process involving the following key steps:
Bromination: The starting material, 4-methoxybenzoic acid, is brominated using bromine in the presence of a catalyst such as iron(III) bromide to yield 4-bromo-4-methoxybenzoic acid.
Esterification: The brominated product is then esterified with methanol in the presence of a strong acid catalyst like sulfuric acid to form methyl 4-bromo-4-methoxybenzoate.
Coupling Reaction: Finally, the methyl 4-bromo-4-methoxybenzoate undergoes a coupling reaction with 4-bromophenylmethanol in the presence of a base such as potassium carbonate and a palladium catalyst to yield this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination and esterification processes, followed by coupling reactions using automated reactors and continuous flow systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(4-bromophenyl)methoxy]benzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The ester group can be reduced to form alcohols.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in the presence of copper(I) iodide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of 4-[(4-aminophenyl)methoxy]benzoate or 4-[(4-thiocyanatophenyl)methoxy]benzoate.
Oxidation: Formation of 4-[(4-bromophenyl)methoxy]benzaldehyde or 4-[(4-bromophenyl)methoxy]benzoic acid.
Reduction: Formation of 4-[(4-bromophenyl)methoxy]benzyl alcohol.
Mechanism of Action
The mechanism of action of methyl 4-[(4-bromophenyl)methoxy]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the methoxybenzoate moiety can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(4-bromophenyl)benzoate
- Methyl 4-(bromomethyl)benzoate
- Methyl 4-(4-bromophenoxy)benzoate
Uniqueness
Methyl 4-[(4-bromophenyl)methoxy]benzoate is unique due to the presence of both a bromophenyl and a methoxybenzoate group, which confer distinct chemical reactivity and biological activity. This dual functionality allows for versatile applications in organic synthesis and medicinal chemistry, distinguishing it from other similar compounds.
Properties
IUPAC Name |
methyl 4-[(4-bromophenyl)methoxy]benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrO3/c1-18-15(17)12-4-8-14(9-5-12)19-10-11-2-6-13(16)7-3-11/h2-9H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUVMTNRDLRFDFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OCC2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30733894 | |
Record name | Methyl 4-[(4-bromophenyl)methoxy]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30733894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62290-47-5 | |
Record name | Methyl 4-[(4-bromophenyl)methoxy]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30733894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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